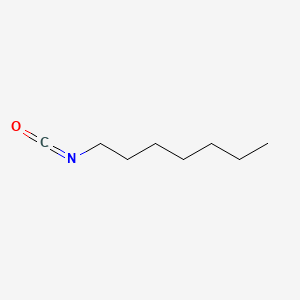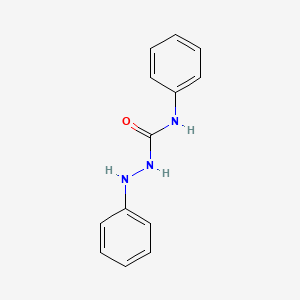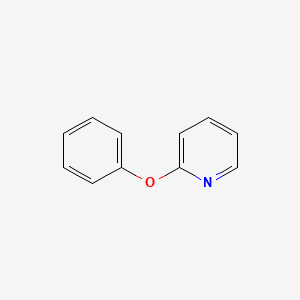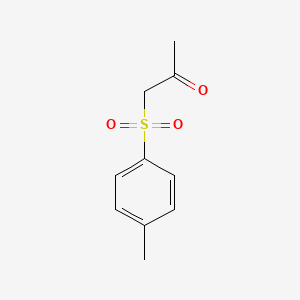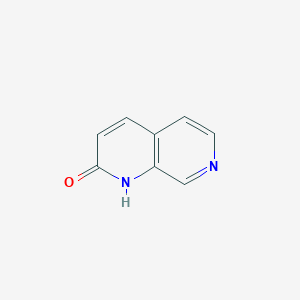
1,7-naphthyridin-2(1H)-one
Übersicht
Beschreibung
1,7-Naphthyridin-2(1H)-one, also known as 1,7-naphthyridinone, is an aromatic heterocyclic organic compound with the molecular formula C7H5NO. It is a colorless solid that is insoluble in water but soluble in hot ethanol, benzene, and other organic solvents. 1,7-Naphthyridin-2(1H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,7-naphthyridin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
Multivalent Scaffold in Medicinal Chemistry
1,7-Naphthyridin-2(1H)-one and related compounds like 1,6-naphthyridines are recognized for their multivalent scaffolding in medicinal chemistry. They display diverse bioactivities when appropriately substituted. For instance, 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one has been identified as a new class of c-Met kinase inhibitor. This discovery highlights the potential of naphthyridine motifs in developing kinase inhibitors, which are crucial in cancer therapy and other diseases (Wang et al., 2013).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, include more than 17,000 compounds and have been explored for a wide range of biomedical applications. These compounds provide ligands for several receptors in the body, demonstrating their versatility and significance in drug development (Oliveras et al., 2021).
Ring Transformations and Aminations
Research has also focused on the ring transformations and tele-aminations in reactions involving 1,7-naphthyridines. Such chemical processes are fundamental in creating a variety of products, which can be further explored for different scientific and medicinal applications (Plas et al., 2010).
Structural Characterization and Antiproliferative Activity
Structural characterization of naphthyridone derivatives, like N-(7{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has shown antiproliferative activity towards breast cancer cell lines. This indicates the potential of 1,6-naphthyridin-2(1H)-one derivatives in cancer research and treatment (Guillon et al., 2017).
Protein Tyrosine Kinases Inhibition
Some derivatives of 1,6-naphthyridin-2(1H)-ones are known to be potent inhibitors of protein tyrosine kinases, with selectivity for certain types. These compounds hold promise for targeted therapies in diseases where tyrosine kinases are implicated (Thompson et al., 2000).
Functionalization Through Cross-Coupling Reactions
1,6-Naphthyridin-2(1H)-ones have been successfully functionalized through sequential, site-selective Suzuki–Miyaura cross-coupling reactions. This method showcases the adaptability of these compounds in creating highly functionalized naphthyridones for various applications (Montoir et al., 2014).
Eigenschaften
IUPAC Name |
1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJSEWFBJSSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343423 | |
| Record name | 1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-naphthyridin-2(1H)-one | |
CAS RN |
54920-82-0 | |
| Record name | 1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



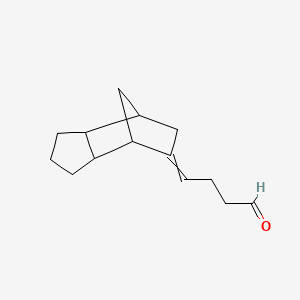
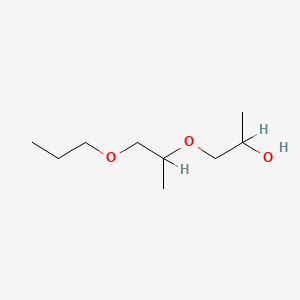





![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
